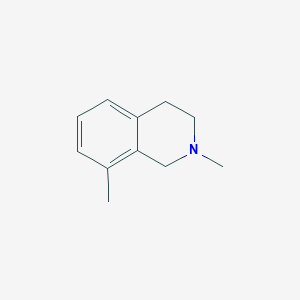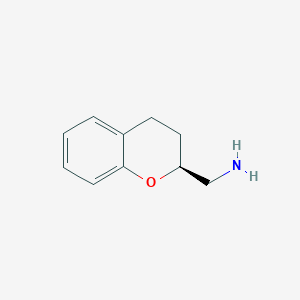![molecular formula C8H6N2O2 B11918035 1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine CAS No. 623945-74-4](/img/structure/B11918035.png)
1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Dioxolo[4,5-d]imidazo[1,5-a]pyridine: is a heterocyclic compound that features a fused ring system combining imidazole and pyridine rings with a dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dioxolo[4,5-d]imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by cyclization with formaldehyde to introduce the dioxole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,3]Dioxolo[4,5-d]imidazo[1,5-a]pyridine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry: In chemistry, [1,3]Dioxolo[4,5-d]imidazo[1,5-a]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. It has been investigated for its anticancer, antiviral, and antimicrobial properties .
Industry: In industry, [1,3]Dioxolo[4,5-d]imidazo[1,5-a]pyridine derivatives are explored for their use in materials science, including the development of optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-d]imidazo[1,5-a]pyridine in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine: Shares the imidazo-pyridine core but lacks the dioxole ring.
Imidazo[1,2-a]pyridine: Another structural isomer with different ring fusion.
Imidazo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness: The presence of the dioxole ring in [1,3]Dioxolo[4,5-d]imidazo[1,5-a]pyridine imparts unique electronic and steric properties, making it distinct from other imidazo-pyridine derivatives. This structural feature can enhance its binding affinity and specificity for certain biological targets, making it a valuable scaffold in drug design .
Properties
CAS No. |
623945-74-4 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4,6-dioxa-1,11-diazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene |
InChI |
InChI=1S/C8H6N2O2/c1-6-2-9-4-10(6)3-8-7(1)11-5-12-8/h1-4H,5H2 |
InChI Key |
SNVMQTUATJLLIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=CN=CN3C=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)
![(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)

![7-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11917975.png)

![4-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11917985.png)
![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)



![4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11918003.png)

![2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11918010.png)

